molecular formula C11H8FNO2 B8806538 Methyl 7-fluoroisoquinoline-3-carboxylate

Methyl 7-fluoroisoquinoline-3-carboxylate

Cat. No. B8806538
M. Wt: 205.18 g/mol
InChI Key: FJAMHCIUYXAFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962627B2

Procedure details

A sealed tube was charged with 2-bromo-5-fluorobenzaldehyde (300 mg, 1.47 mmol), dry dimethylformamide (1.5 ml), triethylamine (0.7 ml, 5.02 mmol), methyl 2-acetamidoacrylate (273 mg, 1.91 mmol), tris-o-tolyl-phosphine (89 mg, 0.29 mmol) and palladium acetate (33 mg, 0.14 mmol). The solution was degassed with Argon for 10 min. and then warmed at 110° C. for 4.5 hours. The mixture was cooled to room temperature and poured onto an aqueous solution of ammonium chloride. The mixture was extracted with ethyl acetate, washed with brine, dried over sodium sulfate and concentrated. The residue was purified by flash chromatography over silica gel (gradient cyclohexane/dichloromethane: 0-80%) to yield methyl 7-fluoro-isoquinoline-3-carboxylate (120 mg, 39%) as beige solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
273 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]=O.C(N(CC)CC)C.C([NH:21][C:22](=[CH2:27])[C:23]([O:25][CH3:26])=[O:24])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C)C=O>[F:10][C:7]1[CH:6]=[C:3]2[C:2]([CH:27]=[C:22]([C:23]([O:25][CH3:26])=[O:24])[N:21]=[CH:4]2)=[CH:9][CH:8]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1)F
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
273 mg
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OC)=C
Name
Quantity
89 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
33 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed with Argon for 10 min.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto an aqueous solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica gel (gradient cyclohexane/dichloromethane: 0-80%)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C=C(N=CC2=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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